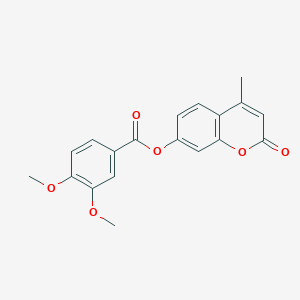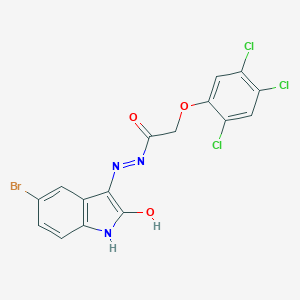![molecular formula C28H20O B420561 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan](/img/structure/B420561.png)
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is an organic compound that has garnered attention due to its unique structural and photophysical properties. This compound is part of the dibenzofuran family, which is known for its stability and versatility in various chemical applications. The presence of styryl groups at the 2 and 8 positions of the dibenzofuran core enhances its conjugation, making it a valuable material in the field of organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Functionalization: The 2 and 8 positions of dibenzofuran are functionalized using a suitable halogenation reaction, often involving bromination.
Styryl Group Introduction: The introduction of styryl groups is achieved through a Heck coupling reaction. This reaction involves the use of a palladium catalyst and styrene derivatives under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of dibenzofuran to introduce halogen atoms at the 2 and 8 positions.
Coupling Reactions: Utilizing industrial reactors and palladium catalysts to perform Heck coupling reactions efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the styryl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced styryl derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
科学研究应用
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties
作用机制
The mechanism of action of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is primarily related to its ability to interact with light and other molecules. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic applications. Additionally, its structural features enable it to participate in various chemical reactions, facilitating the formation of new compounds with desired properties.
相似化合物的比较
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzofuran: Known for its high quantum yield and stability in optoelectronic applications.
2,8-Bis(trifluoromethyl)dibenzofuran: Exhibits unique electronic properties due to the presence of trifluoromethyl groups.
Uniqueness
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan stands out due to its specific structural arrangement, which enhances its conjugation and photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in OLEDs and other photonic devices.
属性
分子式 |
C28H20O |
|---|---|
分子量 |
372.5g/mol |
IUPAC 名称 |
2,8-bis[(E)-2-phenylethenyl]dibenzofuran |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |
InChI 键 |
DDDMBHCNVWBLAY-PHEQNACWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(OC4=C3C=C(C=C4)/C=C/C5=CC=CC=C5)C=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B420480.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B420481.png)

![[4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate](/img/structure/B420487.png)
![N'-acetyl-N'-[(2-fluorophenyl)(4-methylphenyl)methyl]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B420490.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B420494.png)
![methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate](/img/structure/B420495.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B420496.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide](/img/structure/B420498.png)


![8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B420503.png)
